BMN 673-13C,15N2 -

BMN 673-13C,15N2

Catalog Number: EVT-1497863
CAS Number:
Molecular Formula: C₁₈¹³CH₁₄F₂N₄¹⁵N₂O
Molecular Weight: 383.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BMN 673-13C,15N2 is a novel compound designed as a potent inhibitor of poly (ADP-ribose) polymerases 1 and 2, commonly referred to as PARP1 and PARP2. This compound has garnered attention in the field of cancer research, particularly for its potential therapeutic applications in treating cancers characterized by deficiencies in DNA repair mechanisms. The incorporation of stable isotopes such as carbon-13 and nitrogen-15 enhances the compound's utility in various analytical techniques, including mass spectrometry.

Source and Classification

BMN 673-13C,15N2 is classified under the category of small molecule inhibitors targeting the PARP family of enzymes. These enzymes play crucial roles in cellular processes, including DNA repair, cell cycle regulation, and programmed cell death. The specific structural modifications of BMN 673 include isotopic labeling that facilitates tracking and quantification in biological systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of BMN 673-13C,15N2 involves several key steps that ensure the incorporation of stable isotopes. The general synthetic route includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups for subsequent reactions.
  2. Reactions: The synthetic pathway typically involves:
    • Coupling Reactions: To form the core structure of the compound.
    • Isotope Incorporation: Utilization of labeled reagents to introduce carbon-13 and nitrogen-15 into the molecular framework.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography to ensure high purity levels suitable for biological assays.

Technical details regarding reaction conditions (temperature, solvent systems, reaction times) are critical for optimizing yield and purity but are often proprietary or detailed in specific chemical literature.

Molecular Structure Analysis

Structure and Data

The molecular structure of BMN 673-13C,15N2 can be depicted using standard chemical notation. The compound features a complex arrangement that includes aromatic rings and functional groups conducive to PARP inhibition.

Key structural data include:

  • Molecular Formula: CxHyNz (exact composition depends on the specific isotopic labeling).
  • Molecular Weight: Calculated based on the isotopic composition.
  • 3D Structure: Visualization can be achieved through software like ChemDraw or molecular modeling tools to understand spatial arrangements.
Chemical Reactions Analysis

Reactions and Technical Details

BMN 673-13C,15N2 participates in various chemical reactions relevant to its function as a PARP inhibitor:

  1. Binding Interactions: The compound binds covalently to the active site of PARP enzymes, inhibiting their activity.
  2. Competitive Inhibition: It competes with NAD+ for binding to PARP1/2, effectively blocking the enzymatic activity required for poly ADP-ribosylation.
  3. Stability Studies: Assessing the stability of BMN 673-13C,15N2 under physiological conditions is essential to understand its potential efficacy in vivo.

Technical analyses often involve kinetic studies to determine inhibition constants and reaction rates using various concentrations of substrate and inhibitor.

Mechanism of Action

Process and Data

The mechanism by which BMN 673-13C,15N2 exerts its effects involves:

  1. Inhibition of Poly ADP-Ribosylation: By binding to PARP1/2, it prevents these enzymes from modifying target proteins involved in DNA repair pathways.
  2. Impact on DNA Repair Pathways: This inhibition leads to an accumulation of DNA damage in cells lacking homologous recombination repair capabilities (e.g., BRCA1/2 deficient tumors), ultimately triggering apoptosis.

Data supporting this mechanism can be derived from cellular assays demonstrating increased sensitivity to DNA-damaging agents when cells are treated with BMN 673-13C,15N2.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BMN 673-13C,15N2 exhibits several notable physical and chemical properties:

  • Solubility: Typically assessed in various solvents; solubility profiles are crucial for formulation development.
  • Stability: Evaluated under different pH conditions and temperatures to determine shelf life and storage requirements.
  • Spectroscopic Data: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide insights into molecular structure confirmation and purity assessment.

Relevant data from studies may include melting points, boiling points, and spectral characteristics which aid in identifying the compound.

Applications

Scientific Uses

BMN 673-13C,15N2 has significant implications in scientific research:

  1. Cancer Therapy Research: Its role as a PARP inhibitor makes it a candidate for treating various cancers with DNA repair deficiencies.
  2. Biomarker Development: The stable isotopes allow for precise tracking in metabolic studies or pharmacokinetics research.
  3. Chemical Biology Studies: It serves as a tool compound to dissect cellular pathways involving ADP-ribosylation.
Introduction to BMN 673-13C,15N2

Chemical Identity and Isotopic Labeling Significance

BMN 673-13C,15N2 is a stable isotope-labeled analog of the poly(ADP-ribose) polymerase 1/2 (PARP1/2) inhibitor talazoparib (BMN 673). Its molecular formula is C1813CH10D4F2N6O, with a molecular weight of 385.37 g/mol, compared to 380.35 g/mol for the unlabeled compound [3] [8]. The isotopic enrichment involves substitution of a natural carbon atom with 13C and two nitrogen atoms with 15N, strategically positioned within the phthalazinone and triazole rings—functional groups critical for PARP1 binding affinity [3] [8]. Deuterium atoms (D4) further enhance metabolic stability by resisting enzymatic degradation at specific hydrogen sites [3].

Table 1: Structural Characteristics of BMN 673 vs. Isotope-Labeled Analog

PropertyBMN 673BMN 673-13C,15N2
Molecular FormulaC19H14F2N6OC1813CH10D4F2N6O
Molecular Weight (g/mol)380.35385.37
Isotopic SubstitutionsNone13C, 15N2, D4
Key Labeled MoietiesN/APhthalazinone, triazole rings

The 13C and 15N labels serve as non-radioactive tracers, enabling:

  • Quantitative Mass Spectrometry: High-sensitivity detection in pharmacokinetic studies via mass shift in spectral peaks [7] [10].
  • Metabolic Pathway Tracing: Delineation of drug-derived metabolites and their biochemical fates in complex biological matrices [7].
  • Drug-Protein Interaction Studies: Elucidation of binding kinetics using nuclear magnetic resonance (NMR) techniques that exploit the magnetic properties of 13C and 15N [10].

Role in PARP1/2 Inhibition: Mechanisms and Therapeutic Context

BMN 673-13C,15N2 retains the exceptional biochemical potency of unlabeled talazoparib, inhibiting PARP1 and PARP2 with Ki values of 1.2 nM and 0.87 nM, respectively [3] [8]. Its mechanism involves:

  • Catalytic Inhibition: Competitive binding to the nicotinamide site of PARP1/2, preventing poly(ADP-ribose) (PAR) chain formation essential for DNA repair [4] [8].
  • PARP-DNA Trapping: Stabilization of PARP-DNA complexes at damage sites, causing replication fork collapse. Biacore studies reveal a dissociation constant (KD) of 2.90 × 10−10 M—40-fold tighter than veliparib—due to slower off-rate kinetics [4].

Table 2: Comparative Potency of PARP Inhibitors

InhibitorPARP1 IC50 (nM)Cellular PAR EC50 (nM)Capan-1 Cytotoxicity IC50 (nM)
BMN 6730.572.55
Olaparib1.943.6259
Rucaparib1.984.7609
Veliparib4.735.9>10,000

Data sourced from enzymatic and cellular assays [4]

This potency translates to selective cytotoxicity in cells with homologous recombination deficiency (HRD), including:

  • BRCA1/2-Mutant Tumors: 20–200-fold greater sensitivity than earlier PARP inhibitors (e.g., olaparib) in xenograft models [1] [4].
  • PTEN-Deficient Cancers: Synthetic lethality via impaired non-homologous end joining (NHEJ) repair [1] [6].

The isotope-labeled analog facilitates research into tumor-specific vulnerabilities in ovarian and breast cancers, particularly in metastatic germline BRCA-mutated settings where talazoparib has shown clinical efficacy [5] [6]. Its use in combination studies with DNA-damaging agents (e.g., temozolomide) reveals synergistic effects, attributable to enhanced PARP trapping [4] [6].

Historical Development of Stable Isotope-Labeled PARP Inhibitors

The development of BMN 673-13C,15N2 reflects two converging trends: advances in PARP inhibitor chemistry and innovations in stable isotope labeling.

PARP Inhibitor Evolution:

  • First-Generation Inhibitors: 3-Aminobenzamide (1980s) demonstrated PARP inhibition but lacked specificity and potency [9].
  • Clinical Candidates (2000s): Olaparib, rucaparib, and veliparib emerged from high-throughput screening, establishing proof-of-concept for BRCA-selective lethality [2] [9].
  • BMN 673 Optimization: BioMarin Pharmaceuticals developed talazoparib via chiral separation of racemic LT-00628, isolating the active trans isomer (LT-00673) with 320-fold greater potency than its diastereomer [4] [8].

Stable Isotope Techniques:

  • Plant/Soil Studies: Continuous 13C/15N labeling chambers (e.g., for Andropogon gerardii) enabled metabolic tracing in ecosystems, achieving enrichment up to 6.7 atom% 15N [7].
  • Microbial SIP: 15N2-DNA stable isotope probing identified uncultivated diazotrophs in soil, demonstrating methodology for tracking isotope flow in biological systems [10].
  • Pharmaceutical Applications: These techniques were adapted to synthesize drug analogs like BMN 673-13C,15N2, leveraging 13C carboxylmethyl cellulose formulations to enhance oral bioavailability studies [3] [4].

Commercial production by entities like MedChemExpress (HY-16106S) standardized >99.3% purity for research, enabling pharmacokinetic studies without radiological hazards [3]. This historical progression underscores the critical role of isotope-labeled probes in de-risking drug development and elucidating mechanisms of action at molecular resolution.

Properties

Product Name

BMN 673-13C,15N2

Molecular Formula

C₁₈¹³CH₁₄F₂N₄¹⁵N₂O

Molecular Weight

383.33

Synonyms

5-Fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-3H-pyrido[4,3,2-de]phthalazin-3-one-13C,15N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.